
6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as EMPSQ and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method of EMPSQ is complex and requires specific conditions to obtain the desired yield.
Applications De Recherche Scientifique
Antibacterial Applications
One notable application of compounds structurally related to 6-ethyl-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is in the development of antibacterial agents. The synthesis of a broad-spectrum antibacterial agent, effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), utilizes a sulfonylquinolone derivative as a key intermediate. This highlights the potential of sulfonylquinolone derivatives in combating bacterial infections, showcasing their importance in the development of new antibiotics (Hashimoto et al., 2007).
Analytical Chemistry
In analytical chemistry, derivatives of sulfonylquinolone, similar to this compound, have been employed as fluorescent derivatization reagents for alcohols in high-performance liquid chromatography (HPLC). These compounds exhibit high sensitivity, allowing for the efficient detection of primary and secondary alcohols. Such applications underscore the versatility of sulfonylquinolone derivatives in analytical methodologies, facilitating advanced research and quality control in chemical and pharmaceutical industries (Yoshida et al., 1992).
Antioxidant Studies
Research into the antioxidant properties of sulfonylquinoline derivatives, including those structurally related to this compound, has shown promising results. For instance, studies on ethoxyquin and its analogues demonstrate significant antioxidative capacity, offering insights into the development of new antioxidants that could find applications in food preservation, pharmaceuticals, and potentially in mitigating oxidative stress-related diseases (Kumar et al., 2007).
Chemical Synthesis and Medicinal Chemistry
The diverse chemical reactions and properties of sulfonylquinoline derivatives enable their use in the synthesis of complex molecules with potential medicinal applications. For example, palladium(II) complexes of sulfonylquinoline derivatives have been synthesized and studied for their crystal structure and biological properties, including DNA interaction and cytotoxicity against cancer cell lines. Such research illustrates the potential of these compounds in the development of new therapeutic agents (Ramachandran et al., 2012).
Propriétés
IUPAC Name |
6-ethyl-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-4-12-22-14-20(21(23)18-13-15(5-2)6-11-19(18)22)27(24,25)17-9-7-16(26-3)8-10-17/h6-11,13-14H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMLIURHUDFORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,6-dichloro-N-cyclopropyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2444525.png)
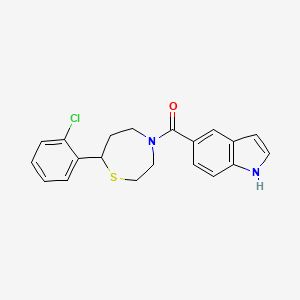
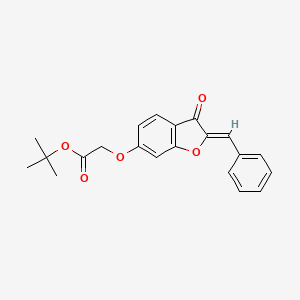

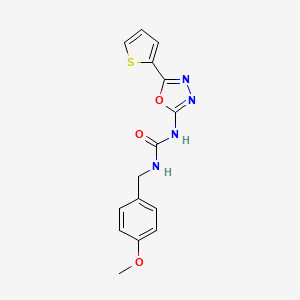
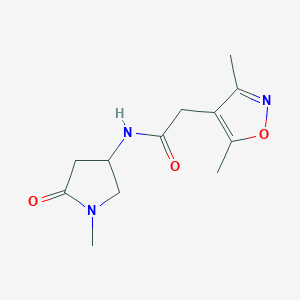
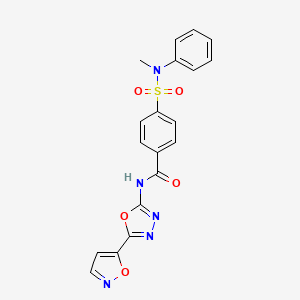
![Methyl 3-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2444537.png)
![3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2444538.png)
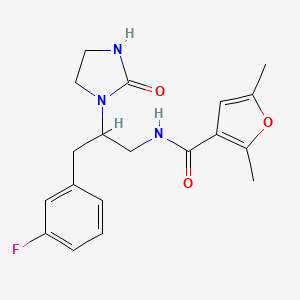

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2444545.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole](/img/structure/B2444547.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2444548.png)
